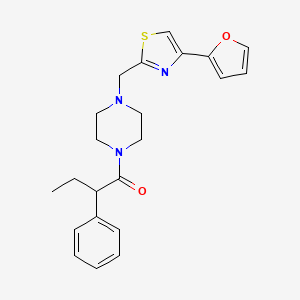
1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one is a useful research compound. Its molecular formula is C22H25N3O2S and its molecular weight is 395.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one is a synthetic compound that incorporates a furan moiety, a thiazole ring, and a piperazine structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The combination of these structural features suggests a diverse range of biological interactions, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H25N3O3S, with a molecular weight of 411.5 g/mol. Its structure can be represented as follows:
| Component | Description |
|---|---|
| CAS Number | 1105233-06-4 |
| Molecular Weight | 411.5 g/mol |
| Molecular Formula | C22H25N3O3S |
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on thiazole derivatives have shown their potential to inhibit cancer cell proliferation. In vitro assays demonstrated that certain derivatives induced apoptosis in various cancer cell lines, including HeLa and MDA-MB-231 cells. The IC50 values for these compounds ranged from 0.37 to 0.95 µM, indicating potent activity compared to standard chemotherapeutics like sorafenib (IC50 = 7.91 µM) .
Antimicrobial Activity
The furan and thiazole components are known for their antimicrobial properties. A study highlighted that furan derivatives exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like streptomycin and tetracycline . The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Activity
Thiazole derivatives have also been explored for their anti-inflammatory effects. Compounds containing thiazole rings have demonstrated the ability to inhibit pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound is likely mediated through multiple biochemical pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which plays a role in melanin production and has implications in skin disorders.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells via activation of caspases or modulation of Bcl-2 family proteins.
- Antimicrobial Mechanisms : The interaction with bacterial ribosomes or cell membrane components could explain its antibacterial effects.
Research Findings and Case Studies
A comprehensive study evaluated the biological activities of various derivatives related to the target compound, focusing on their anticancer and antimicrobial properties:
Eigenschaften
IUPAC Name |
1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-2-18(17-7-4-3-5-8-17)22(26)25-12-10-24(11-13-25)15-21-23-19(16-28-21)20-9-6-14-27-20/h3-9,14,16,18H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCPKFSQEAJUGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














